

Technical Support Center: Optimizing LSM-775 Dosage for In Vivo Effects

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Compound of Interest

Compound Name: *Lysergic acid morpholide*

Cat. No.: B1675756

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Welcome to the technical support guide for LSM-775, a potent and selective inhibitor of the mTORC1 signaling pathway. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the in vivo dosage of LSM-775 to achieve desired therapeutic effects while ensuring experimental integrity and reproducibility.

Foundational Knowledge: LSM-775 Mechanism of Action

LSM-775 is an ATP-competitive kinase inhibitor that selectively targets the mechanistic Target of Rapamycin Complex 1 (mTORC1). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[1][2] In many types of cancer, this pathway is hyperactivated due to mutations in upstream regulators, such as loss of the tumor suppressor PTEN or gain-of-function mutations in PI3K.[3][4]

By inhibiting mTORC1, LSM-775 blocks the phosphorylation of key downstream effectors, including S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[1] This action disrupts protein synthesis and other anabolic processes that are essential for tumor growth.[3] The phosphorylation status of these downstream proteins, particularly p-S6K (e.g., at Thr389), serves as a direct biomarker for assessing the target engagement and biological activity of LSM-775 in vivo.[5][6]

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